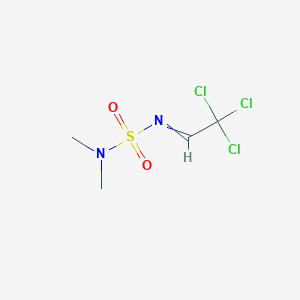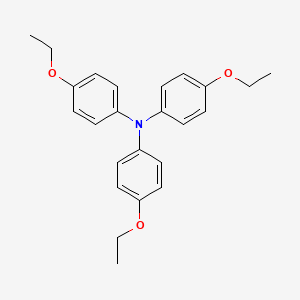
4-Ethoxy-N,N-bis(4-ethoxyphenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-N,N-bis(4-ethoxyphenyl)aniline is an organic compound with the molecular formula C22H27NO2 It is characterized by the presence of ethoxy groups attached to the phenyl rings and an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-N,N-bis(4-ethoxyphenyl)aniline typically involves the reaction of 4-ethoxyaniline with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-N,N-bis(4-ethoxyphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-N,N-bis(4-ethoxyphenyl)aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-N,N-bis(4-ethoxyphenyl)aniline involves its interaction with specific molecular targets. The ethoxy groups and the aniline core allow the compound to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N,N-bis(4-methoxyphenyl)aniline
- 4-Ethoxy-N,N-bis(4-methoxyphenyl)aniline
- 4-Propoxy-N,N-bis(4-ethoxyphenyl)aniline
Uniqueness
4-Ethoxy-N,N-bis(4-ethoxyphenyl)aniline is unique due to the presence of ethoxy groups, which impart distinct chemical properties compared to its analogs. These properties include higher solubility in organic solvents and different reactivity patterns in chemical reactions .
Properties
CAS No. |
64142-43-4 |
|---|---|
Molecular Formula |
C24H27NO3 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
4-ethoxy-N,N-bis(4-ethoxyphenyl)aniline |
InChI |
InChI=1S/C24H27NO3/c1-4-26-22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27-5-2)21-11-17-24(18-12-21)28-6-3/h7-18H,4-6H2,1-3H3 |
InChI Key |
WEELVNVVIDLPLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C2=CC=C(C=C2)OCC)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-Hydroxy-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-6,7-dione](/img/structure/B14482268.png)


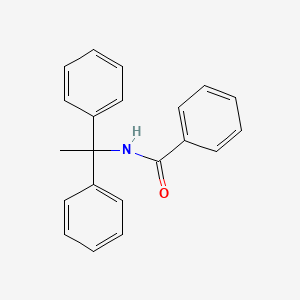
![4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14482299.png)
![Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14482309.png)
![Benzenesulfonic acid, 4-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14482319.png)


![(Ethane-1,2-diyl)bis[methyl(dipentyl)silane]](/img/structure/B14482332.png)
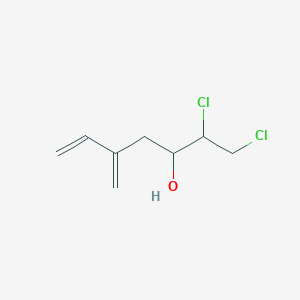
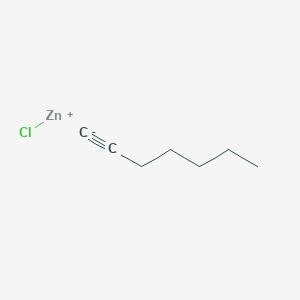
![[(Trichloromethyl)disulfanyl]acetic acid](/img/structure/B14482350.png)
